molecular formula C22H18N2O5 B2761346 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618873-76-0

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2761346
CAS RN: 618873-76-0
M. Wt: 390.395
InChI Key: YJSASKFIJNBYRF-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves multicomponent reactions or the condensation of specific reagents. For instance, Ablajan and Xiamuxi (2011) demonstrated the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a convenient three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes, highlighting a synthesis method that could potentially be applied to the target compound (Ablajan & Xiamuxi, 2011). Additionally, structural analysis and characterization techniques such as IR, NMR, and X-ray diffraction have been utilized to elucidate the molecular structure of similar compounds, providing insights into their chemical behavior and potential interactions (Inkaya et al., 2012).

Potential Biological Activities

Research has explored the antimicrobial and antioxidant activities of structurally related compounds. Rangaswamy et al. (2017) synthesized a new class of functionalized pyrazole scaffolds, exhibiting antimicrobial and antioxidant activities, suggesting that derivatives of the target compound might also possess similar bioactivities (Rangaswamy et al., 2017). Furthermore, the investigation into the anti-inflammatory and analgesic properties of related compounds by Muchowski et al. (1985) indicates potential therapeutic applications (Muchowski et al., 1985).

Anticancer Potential through Proteasome Inhibition

Yan et al. (2015) conducted a study on pyrazolone-enamines, including compounds with a similar structural framework to the target compound, revealing their ability to inhibit proteasome activity and exert cytostatic effects on human cancer cells, suggesting a promising avenue for cancer therapy research (Yan et al., 2015).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-13-12-17(23-29-13)24-19(14-8-10-16(28-2)11-9-14)18(21(26)22(24)27)20(25)15-6-4-3-5-7-15/h3-12,19,25H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDVPOVBGUPKFL-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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